molecular formula C21H26BrN3O2 B2581399 4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 906160-02-9

4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2581399
CAS No.: 906160-02-9
M. Wt: 432.362
InChI Key: HJZOKZFUBVBMFU-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This benzamide derivative features a brominated aromatic system linked to a complex ethylamine backbone containing both 4-methoxyphenyl and 4-methylpiperazin-1-yl substituents, a structural motif associated with bioactive properties. Preliminary research on structurally related benzamide compounds suggests potential application in oncology research, particularly as a modulator of the Hedgehog (Hh) signaling pathway. Compounds with this pharmacophore have demonstrated activity as Smoothened (Smo) receptor inhibitors, a validated target in the treatment of cancers such as basal cell carcinoma and medulloblastoma . The 4-methylpiperazine group is a critical feature known to improve solubility and influence receptor binding affinity. Furthermore, analogous pyrazine carboxamide derivatives have shown promising in vitro antibacterial activity against extensively drug-resistant (XDR) bacterial pathogens, including Salmonella Typhi, indicating a potential secondary application for this compound in antimicrobial research . Its mechanism of action in this context may involve inhibition of bacterial enzymes like alkaline phosphatase . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O2/c1-24-11-13-25(14-12-24)20(16-5-9-19(27-2)10-6-16)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZOKZFUBVBMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Amidation: The brominated benzene derivative is then reacted with an amine, specifically 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine, to form the desired benzamide compound. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide exhibit significant antimicrobial activity. For instance, derivatives of benzamide have been studied for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 1.27 µM against tested strains .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Studies have shown that related compounds can inhibit cancer cell proliferation effectively. For example, derivatives were tested against human colorectal carcinoma cell lines (HCT116), demonstrating IC50 values lower than standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

Study Focus Findings
Antimicrobial ActivitySignificant activity against Gram-positive and Gram-negative bacteria; MIC values as low as 1.27 µM .
Anticancer ActivityEffective against HCT116 cell line; IC50 values lower than standard drugs like 5-FU .
Molecular Docking StudiesBinding modes with target receptors confirmed through computational methods .

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: 4-Bromo-N-(2-Nitrophenyl)benzamide

Structure : Features a nitro group at the ortho position of the aniline ring instead of the methoxyphenyl and methylpiperazine groups.
Synthesis : Prepared via reaction of 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .
Key Differences :

  • Electron Effects : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxy group in the target compound.
  • Conformation : X-ray crystallography reveals two distinct molecules (A and B) in the asymmetric unit, with intermolecular hydrogen bonds stabilizing the crystal lattice .
    Implications : Nitro-substituted analogs may exhibit reduced solubility and altered binding affinities due to electronic and steric differences.

Structural Analog 2: 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide (4MNB)

Structure : Combines a methoxy group (para) and a nitro group (ortho) on the aniline ring.
Synthesis : Derived from 4-bromobenzoyl chloride and 4-methoxy-2-nitroaniline .
Key Differences :

  • Biological Activity : Designed for anticancer and anti-Alzheimer studies, suggesting distinct target selectivity compared to the methylpiperazine-containing compound .

Structural Analog 3: N-(4-Bromo-2-Methylphenyl)-2-[4-(3-Chlorophenyl)piperazin-1-yl]acetamide

Structure : Contains a chlorophenyl-substituted piperazine ring and an acetamide linker.
Synthesis : Likely involves coupling of 4-bromo-2-methylaniline with a piperazine intermediate .
Key Differences :

  • Linker Flexibility : The acetamide linker may reduce conformational rigidity compared to the ethyl group in the target compound.

Structural Analog 4: 2-Hydroxy-N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structure : Incorporates a hydroxy group on the benzamide and a dimethoxyphenethyl chain.
Synthesis : Produced via reaction of methyl salicylate with 3,4-dimethoxyphenethylamine .
Key Differences :

  • Biological Profile : Reported as a metabolite, suggesting rapid hepatic processing, unlike the methylpiperazine analog, which may exhibit prolonged activity .

Structural Analog 5: 3-Bromo-4-Methoxy-N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Structure : Replaces the ethyl-piperazine group with a sulfonyl-linked methylpiperidine.
Synthesis : Likely involves sulfonylation of a piperidine intermediate followed by coupling with 3-bromo-4-methoxybenzoic acid .
Key Differences :

  • Sulfonyl Group : Introduces strong electron-withdrawing effects, altering electronic distribution and receptor interactions.
  • Ring System : Piperidine (6-membered) vs. piperazine (6-membered with two nitrogens) may affect binding to targets like serotonin or dopamine receptors .

Biological Activity

4-Bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a methoxyphenyl group, and a piperazine moiety, contributing to its unique pharmacological profile. Its molecular formula is C20H26BrN3O2C_{20}H_{26}BrN_3O_2, with a molecular weight of approximately 452.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The methoxyphenyl group enhances hydrophobic interactions, while the piperazine moiety improves solubility and bioavailability. The bromine atom may modulate the compound's reactivity and selectivity towards specific targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3. For instance, similar compounds have shown increased expression of p53 in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .
  • Antimicrobial Properties : Compounds with analogous structures have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Studies : A study on derivatives of similar structures revealed significant cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar range. For example, certain derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells .
  • Molecular Docking Studies : Molecular docking analyses indicate strong interactions between the compound and target proteins, enhancing our understanding of its binding affinity and specificity. These studies often reveal critical hydrophobic interactions that are essential for therapeutic efficacy .
  • Pharmacokinetic Profiles : Research on pharmacokinetics has shown that modifications in chemical structure can lead to improved solubility and metabolic stability, which are crucial for in vivo efficacy. For example, the incorporation of polar functional groups has been linked to better aqueous solubility without compromising biological activity .

Comparative Analysis

To illustrate the biological activity of this compound compared to other similar compounds, the following table summarizes key findings:

Compound NameIC50 (µM)Biological ActivityMechanism
This compoundTBDAnticancerApoptosis via p53 activation
Similar Compound A0.65Anticancer (MCF-7)Caspase activation
Similar Compound B2.41Anticancer (HeLa)Cell cycle arrest
Similar Compound CTBDAntimicrobialMembrane disruption

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